Nandrolone hydrogen sulfate
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Overview
Description
It is a nandrolone ester used medically as an ophthalmic drug in the form of eye drops in several countries, including Spain, Denmark, Switzerland, France, Portugal, and Belgium . This compound is known for its anabolic properties, which promote muscle growth and bone density.
Preparation Methods
The synthesis of nandrolone hydrogen sulfate involves the esterification of nandrolone with sulfuric acid. The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester. Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) to purify the final product .
Chemical Reactions Analysis
Nandrolone hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced nandrolone derivatives.
Substitution: this compound can undergo substitution reactions, where the sulfate group is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
Nandrolone hydrogen sulfate has several scientific research applications:
Chemistry: It is used as a reference compound in the development and validation of analytical methods, such as HPLC and mass spectrometry.
Biology: this compound is studied for its effects on muscle growth, bone density, and protein synthesis. It is also used in research on androgen receptor interactions.
Medicine: This compound is used in the treatment of conditions such as anemia, osteoporosis, and muscle wasting.
Industry: This compound is used in the formulation of ophthalmic drugs and other pharmaceutical products.
Mechanism of Action
Nandrolone hydrogen sulfate exerts its effects by binding to androgen receptors. The drug-receptor complex enters the nucleus and binds to specific nucleotide sequences of the chromosomal DNA, leading to the transcription of genes involved in protein synthesis and muscle growth . This mechanism promotes anabolic effects, such as increased muscle mass and bone density, while also exhibiting androgenic properties.
Comparison with Similar Compounds
Nandrolone hydrogen sulfate is similar to other nandrolone esters, such as nandrolone decanoate, nandrolone phenylpropionate, and nandrolone cypionate. These compounds share the same core structure but differ in their ester groups, which affect their pharmacokinetics and duration of action . Compared to testosterone, this compound has a higher anabolic-to-androgenic ratio, making it more effective in promoting muscle growth with fewer androgenic side effects .
Similar Compounds
- Nandrolone decanoate
- Nandrolone phenylpropionate
- Nandrolone cypionate
- Testosterone
Properties
CAS No. |
98804-55-8 |
---|---|
Molecular Formula |
C18H26O5S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] hydrogen sulfate |
InChI |
InChI=1S/C18H26O5S/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)23-24(20,21)22/h10,13-17H,2-9H2,1H3,(H,20,21,22)/t13-,14+,15+,16-,17-,18-/m0/s1 |
InChI Key |
SKZMVWBZTQNCKW-IZPLOLCNSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=CC(=O)CC[C@H]34 |
Canonical SMILES |
CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=CC(=O)CCC34 |
Origin of Product |
United States |
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